Bienvenue dans la boutique en ligne BenchChem!

1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

Medicinal Chemistry Scale‑up Synthesis Formulation

1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS 1210183‑87‑1) is a C‑4 α‑methyl‑substituted pyrazole ethylamine building block bearing a 1‑tert‑butyl and a 3‑methyl group on the heterocyclic core. Predicted physicochemical data include a molecular weight of 181.28 g mol⁻¹, a boiling point of 271.1 ± 25.0 °C, a density of 1.01 ± 0.1 g cm⁻³, and a primary amine pKₐ of 9.53 ± 0.29.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
CAS No. 1210183-87-1
Cat. No. B1523030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine
CAS1210183-87-1
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C(C)N)C(C)(C)C
InChIInChI=1S/C10H19N3/c1-7(11)9-6-13(10(3,4)5)12-8(9)2/h6-7H,11H2,1-5H3
InChIKeyFQUDDGOENFKEQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS 1210183-87-1) – Procurement-Relevant Physicochemical Profile


1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS 1210183‑87‑1) is a C‑4 α‑methyl‑substituted pyrazole ethylamine building block bearing a 1‑tert‑butyl and a 3‑methyl group on the heterocyclic core. Predicted physicochemical data include a molecular weight of 181.28 g mol⁻¹, a boiling point of 271.1 ± 25.0 °C, a density of 1.01 ± 0.1 g cm⁻³, and a primary amine pKₐ of 9.53 ± 0.29 . The commercial material is typically supplied at ≥95 % purity by Enamine LLC .

1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine – Why In‑Class Analogs Cannot Be Assumed Interchangeable


Although 1‑(1‑tert‑butyl‑3‑methyl‑1H‑pyrazol‑4‑yl)ethan‑1‑amine shares the pyrazole‑ethylamine scaffold with several commercially available analogs, three structural features preclude generic substitution without re‑validation. First, the α‑methyl group introduces a stereocenter that is absent in the corresponding methanamine derivative (CAS 1211580‑93‑6) and the des‑methyl ethanamine analog (CAS 1785114‑47‑7); any enantioselective or chiral‑pool strategy therefore requires the α‑methyl‑bearing intermediate. Second, the combination of the 1‑tert‑butyl and 3‑methyl substituents modulates the electron density on the pyrazole ring, affecting both the amine pKₐ and the reactivity of the ring toward electrophilic or metal‑catalyzed coupling . Third, the α‑methyl group increases the steric demand adjacent to the nucleophilic amine, which can alter the product distribution in amide‑bond formation or reductive amination relative to the less hindered methanamine analog. These differences mean that a procurement decision based solely on the pyrazole‑ethylamine pharmacophore risks delivering a building block with meaningfully different reactivity, stereochemistry, and purification behavior.

1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine – Head‑to‑Head and Class‑Level Differentiation vs. Closest Analogs


Molecular‑Weight and Stoichiometric Precision vs. 1‑(1‑tert‑Butyl‑3‑methyl‑1H‑pyrazol‑4‑yl)methanamine (CAS 1211580‑93‑6)

The target compound has a molecular weight of 181.28 g mol⁻¹, while the methanamine analog (CAS 1211580‑93‑6) has a molecular weight of 167.25 g mol⁻¹ . This 14.03 g mol⁻¹ (8.4 %) difference means that direct molar substitution without adjustment will lead to an 8.4 % mass‑balance error in any stoichiometry‑controlled reaction. For procurement, this translates into a requirement for distinct weighing protocols and may affect the cost‑per‑mole comparison between the two building blocks.

Medicinal Chemistry Scale‑up Synthesis Formulation

Predicted Amine Basicity (pKₐ) and Its Impact on Amide‑Coupling Efficiency vs. 1‑(1‑tert‑Butyl‑1H‑pyrazol‑4‑yl)ethan‑1‑amine (CAS 1785114‑47‑7)

The predicted pKₐ of the primary amine in the target compound is 9.53 ± 0.29 . Although a directly measured pKₐ for the des‑methyl analog (CAS 1785114‑47‑7) is not publicly available, the electron‑donating 3‑methyl group on the pyrazole ring is expected to raise the pKₐ of the conjugate acid by 0.2–0.4 log units relative to the des‑methyl analog (class‑level inference based on Hammett σₚ for methyl = –0.17). This differential basicity can affect the pH‑dependent nucleophilicity of the amine in amide‑bond formation, with the target compound being slightly more nucleophilic at a given pH.

Amide Bond Formation Salt Selection Reactivity Prediction

Predicted Boiling‑Point Difference and Purification Strategy vs. 1‑(1‑tert‑Butyl‑3‑methyl‑1H‑pyrazol‑4‑yl)methanamine

The predicted boiling point of the target compound is 271.1 ± 25.0 °C . While the boiling point of the methanamine analog (CAS 1211580‑93‑6) is not publicly reported, its lower molecular weight and the absence of the α‑methyl group suggest a boiling point 10–20 °C lower (estimated via the Joback group‑contribution method, which adds ~20 °C for each additional –CH₂– unit). This boiling‑point window places the target compound in a different distillation fraction, meaning the two compounds would require distinct temperature cut‑offs during fractional distillation.

Purification Distillation Process Chemistry

Stereochemical Versatility: α‑Methyl Substituent Enables Enantioselective Synthesis Pathways

The α‑methyl group on the ethylamine side chain creates a stereogenic center at the carbon attached to the pyrazole ring . In contrast, the closest methanamine analog (CAS 1211580‑93‑6) lacks this stereocenter entirely, and the des‑methyl ethanamine analog (CAS 1785114‑47‑7) bears an unsubstituted pyrazole ring that does not offer the same steric or electronic environment. This means the target compound is the only member of this analog series that can serve as a versatile chiral intermediate for the diastereoselective or enantioselective construction of more complex structures, such as pyrazole‑containing kinase inhibitor fragments where the α‑methyl group has been shown to influence target selectivity.

Chiral Building Blocks Asymmetric Synthesis Medicinal Chemistry

Commercially Available Purity and Supplier Diversity vs. Analog Building Blocks

The target compound is listed by Enamine LLC at 95 % purity and by Fluorochem . The methanamine analog (CAS 1211580‑93‑6) is offered by Leyan at 97 % purity , while the des‑methyl analog (CAS 1785114‑47‑7) is available from Leyan at 98 % . These differing purity specifications mean that procurement of the target compound at 95 % may require an additional 2–3 % molar excess to achieve the same effective yield as the 98 % des‑methyl analog, impacting cost‑in‑use calculations and process mass intensity.

Procurement Supply Chain Quality Control

Steric Shielding of the Amine by the α‑Methyl Group: Impact on Acylation Rates

The α‑methyl group adjacent to the primary amine introduces steric hindrance that is absent in the methanamine analog. While no experimental kinetic data for this specific pair are published, extensive literature on neopentyl‑type amines demonstrates that α‑branching reduces acylation rates by a factor of 2–5 relative to unbranched analogs under identical conditions . This class‑level behavior implies that reaction times, temperatures, or equivalents of acylating agent optimized for the methanamine analog will not translate directly to the target compound.

Reaction Kinetics Amide Synthesis Steric Effects

1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine – High‑Value Application Scenarios Supported by the Evidence


Chiral Fragment Library Synthesis for Kinase Inhibitor Lead Generation

Because the α‑methyl group provides a stereocenter not present in the methanamine or des‑methyl analogs, the target compound is the preferred building block when constructing chiral pyrazole‑containing fragments for kinase‑focused libraries. The ability to produce both enantiomers or a defined enantiopure intermediate allows medicinal chemistry teams to explore stereochemistry‑dependent SAR, a strategy that has proven critical in kinase inhibitor programs . The compound’s predicted pKₐ of ~9.5 also places the amine in a range suitable for BOC protection and subsequent deprotection under mild conditions, compatible with fragment‑based screening workflows.

Amide‑Bond Formation Campaigns Requiring Differentiated Steric Profiles

When a synthetic route demands a pyrazole‑ethylamine building block with a sterically shielded amine to suppress over‑acylation or to favor mono‑amide product formation, the target compound’s α‑methyl group provides the required hindrance. As evidenced by class‑level behavior of α‑branched amines, acylation rates are expected to be 2–5‑fold slower than with the methanamine analog, enabling better selectivity in polyfunctional substrates . This makes the target compound the optimal choice for complex natural‑product derivatization or bioconjugation where site‑selective amidation is paramount.

Scale‑Up Distillation and Purification Process Development

For process‑scale routes that rely on fractional distillation for purification, the predicted boiling point of 271 °C for the target compound necessitates a distinctly higher cut‑point than the lighter methanamine analog (estimated 250–260 °C). This 10–20 °C difference is sufficient to require separate distillation protocols and equipment settings, making the target compound a more suitable candidate for high‑temperature vacuum distillation processes . The higher boiling point also implies lower volatility during solvent‑exchange steps, reducing fugitive losses relative to the methanamine analog.

Stoichiometry‑Critical Formulation and Polymer‑Grafting Applications

When the pyrazole‑ethylamine unit is used as a stoichiometric linker in polymer‑grafting, dendrimer synthesis, or bioconjugate assembly, the 8.4 % higher molecular weight of the target compound relative to the methanamine analog translates into a proportionally larger mass contribution per incorporated unit . This difference is quantitatively predictable and can be exploited to fine‑tune the loading capacity of the final macromolecular construct without altering the pyrazole‑core chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.